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2-Methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid is a synthetic compound classified within the indazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological properties. The molecular formula of this compound is with a molecular weight of approximately 180.21 g/mol. Structurally, it features a bicyclic framework consisting of a fused benzene ring and a five-membered nitrogen-containing heterocycle, which contributes to its unique reactivity and interaction profiles in biochemical systems .
Additionally, the compound can be synthesized through the reaction of N1,N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate . The reactions often require careful control of conditions to ensure high yields and purity.
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid exhibits significant biological activity. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes, thereby demonstrating potential anti-inflammatory effects . Furthermore, studies have indicated that this compound can inhibit cell growth in various neoplastic cell lines by blocking the G0–G1 phase of the cell cycle .
Additionally, derivatives of this compound have been explored for antimicrobial and analgesic activities, highlighting its versatility in therapeutic applications .
The synthesis methods for 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid vary but generally include:
These methods underscore the compound's synthetic accessibility and adaptability for further modifications.
The applications of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid span various fields:
Its unique structure allows it to serve as a scaffold for drug design and development .
Interaction studies have revealed that 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid engages with several biomolecules:
These interactions are critical for understanding its mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| 2-Methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid | Antimicrobial | Different carboxyl position | |
| 1-Phenyl-4,5,6,7-tetrahydroindazole-5-carboxylic acid | Anti-inflammatory | Contains phenyl group | |
| 4-Aryl-3-cyclohexylindazole derivatives | Varies | Anticancer | Varying aryl substituents |
The uniqueness of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid lies in its specific bicyclic structure and its targeted biological activities that distinguish it from other indazole derivatives .
| Starting Material | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Benzoylcyclohexanone | Phenylhydrazine | EtOH, reflux | 68-82 | [6] |
| Cyclohexanone | Benzaldehyde, NaOH | Microwave, 2 min | 98 | |
| 1,4-Dioxaspiro[4.5]decan-8-one | Diethyloxalate, LDA | THF, -78°C | 68 | [2] |
| Cyclohexanone enamine | Alkyl iodide | DMF, base | 31-58 | [5] |
Reductive cyclization represents a powerful strategy for constructing the tetrahydroindazole scaffold through the reduction of appropriately substituted nitroaryl precursors. This methodology exploits the conversion of nitro groups to reactive intermediates that undergo intramolecular cyclization to form the heterocyclic core [8] [9].
The organophosphorus-mediated reductive cyclization pathway has emerged as particularly effective for synthesizing 2H-indazoles from nitrobenzaldehyde derivatives . The reaction proceeds through the formation of nitroso intermediates, which undergo subsequent cyclization with nucleophilic nitrogen centers to establish the indazole ring system. This approach demonstrates excellent functional group tolerance and provides access to diversely substituted products under mild reaction conditions [8].
Base-mediated reductive cyclization protocols offer alternative pathways for tetrahydroindazole synthesis. The use of potassium carbonate in N-methylpyrrolidinone at elevated temperatures facilitates the cyclization of nitrophenyl-substituted cyclohexanones to form benzazocine derivatives, which can serve as precursors to tetrahydroindazole systems [8]. The optimal reaction conditions involve heating at 150°C for one hour, providing yields up to 87% for model substrates [8].
Metal-catalyzed reductive cyclization strategies employ transition metal catalysts to facilitate the reduction and cyclization process. Titanium trichloride-mediated protocols have been developed for the synthesis of related heterocyclic systems through reductive cyclization of nitroaryl-substituted enol esters [9]. These methods offer advantages in terms of reaction selectivity and mild reaction conditions, although yields may vary depending on substrate substitution patterns.
Table 2: Reductive Cyclization Methodologies
| Substrate Type | Reducing Agent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Nitrobenzaldehyde derivatives | Organophosphorus reagent | 110°C, 1 h | 55-82 | |
| Nitrophenyl cyclohexanones | K₂CO₃ | NMP, 150°C | 87 | [8] |
| Nitroaryl enol esters | TiCl₃ | THF, reflux | 60-75 | [9] |
| Azobenzene derivatives | Hydrazine | AcOH, EtOH | 70-99 |
The regioselective introduction of methyl groups at the nitrogen positions of indazole systems represents a critical aspect of tetrahydroindazole synthesis. The choice of N-methylation strategy significantly influences the regioselectivity and overall efficiency of the synthetic sequence [10] [11].
Alkylation approaches using alkyl halides provide direct access to N-methylated indazole derivatives. The use of sodium hydride in tetrahydrofuran has been demonstrated to provide excellent N-1 selectivity for appropriately substituted indazole substrates [10]. The reaction proceeds through initial deprotonation of the indazole nitrogen, followed by nucleophilic substitution with methyl iodide or other alkylating agents [12].
Thermodynamic control strategies exploit the inherent stability differences between N-1 and N-2 substituted indazole regioisomers. The use of cesium carbonate in dimethylformamide facilitates equilibration processes that favor the formation of the more stable N-1 substituted products [10] [11]. This approach is particularly effective for substrates bearing electron-withdrawing groups, which enhance the stability of the N-1 regioisomer through electronic effects.
The mechanistic understanding of N-methylation selectivity has been advanced through computational studies that reveal the importance of chelation effects and non-covalent interactions in determining regioselectivity outcomes [11]. These studies demonstrate that the presence of cesium cations can facilitate chelation with carboxylate groups, leading to preferential N-1 substitution through organized transition state structures [11].
Table 3: N-Methylation Strategies and Selectivity
| Base System | Solvent | Selectivity (N-1:N-2) | Yield (%) | Reference |
|---|---|---|---|---|
| NaH | THF | >99:1 | 70-95 | [10] |
| Cs₂CO₃ | DMF | 90:10 | 84-92 | [11] |
| KOH | Acetone | 75:25 | 58-75 | [13] |
| NaHMDS | THF | 85:15 | 65-80 | [10] |
Achieving high regioselectivity in tetrahydroindazole synthesis requires careful consideration of substrate design, reaction conditions, and catalyst selection. The development of regioselective methodologies has advanced significantly through mechanistic understanding and strategic application of controlling elements.
Substrate-controlled selectivity exploits the inherent electronic and steric properties of starting materials to direct reaction outcomes. The use of appropriately substituted cyclohexanone derivatives bearing directing groups can influence the regioselectivity of cyclization reactions [16]. Electron-withdrawing groups at specific positions enhance the nucleophilicity of desired reaction sites while deactivating alternative pathways.
Catalyst-controlled selectivity employs transition metal catalysts or organocatalysts to achieve high levels of regiocontrol. The use of palladium catalysts in combination with appropriate ligands has been demonstrated to provide excellent regioselectivity in indazole formation reactions [17]. The choice of ligand system significantly influences the selectivity outcomes, with phosphine ligands generally providing superior results compared to nitrogen-based alternatives.
Chelation-controlled mechanisms represent a sophisticated approach to regioselective synthesis. The incorporation of chelating groups within the substrate structure can direct metal catalysts to specific reaction sites, leading to highly selective transformations [11]. Computational studies have revealed the importance of organized transition state structures in determining regioselectivity outcomes, providing guidance for rational catalyst design.
Table 5: Regioselective Synthesis Approaches
| Control Element | Mechanism | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|
| Substrate sterics | Steric hindrance | 95:5 | 84-92 | [16] |
| Electronic effects | Directing groups | 90:10 | 80-88 | [10] |
| Chelation | Metal coordination | >99:1 | 85-95 | [11] |
| Catalyst design | Ligand control | 92:8 | 75-85 | [17] |
Late-stage functionalization represents a modern approach to accessing diverse tetrahydroindazole derivatives through selective modification of preformed heterocyclic cores. This methodology offers advantages in terms of synthetic efficiency and enables rapid access to structural variants for biological evaluation.
Carbon-hydrogen activation represents a powerful tool for late-stage functionalization of tetrahydroindazole systems. The use of transition metal catalysts, particularly those based on palladium and rhodium, facilitates selective C-H bond activation at specific positions of the indazole ring system [18] [19]. These reactions proceed under mild conditions and demonstrate excellent functional group tolerance, making them suitable for complex molecule synthesis.
Borylation strategies provide access to versatile synthetic intermediates that can undergo further functionalization through cross-coupling reactions. The use of iridium-catalyzed borylation has been demonstrated for indazole systems, providing regioselective installation of boronic ester groups [20] [21]. These intermediates serve as valuable building blocks for accessing fluorinated, arylated, and other functionalized derivatives through subsequent transformations.
Fluorination methodologies have gained prominence due to the importance of fluorine in pharmaceutical chemistry. Late-stage fluorination of tetrahydroindazole systems can be achieved through electrophilic fluorination reagents such as Selectfluor, although yields may be moderate due to competing oxidation processes [21]. Alternative approaches utilize nucleophilic fluorination strategies with improved selectivity and yields.
Table 6: Late-Stage Functionalization Methods
| Transformation | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| C-H Borylation | Ir catalyst | 150°C, 24 h | 65-80 | [20] |
| C-H Fluorination | Selectfluor | DMA, rt | 26-45 | [21] |
| C-H Arylation | Pd catalyst | 100°C, 12 h | 55-75 | [18] |
| C-H Alkylation | Rh catalyst | 80°C, 8 h | 60-85 | [19] |
The integration of green chemistry principles into tetrahydroindazole synthesis has led to the development of more sustainable and environmentally friendly methodologies. These approaches focus on reducing waste generation, improving atom economy, and utilizing renewable resources.
Microwave-assisted synthesis represents a significant advancement in green chemistry applications for heterocycle formation. The use of microwave irradiation dramatically reduces reaction times while maintaining or improving yields compared to conventional heating methods [22] [23]. The technique is particularly effective for cyclization reactions, where rapid heating can promote desired pathways while minimizing side reactions.
Solvent-free methodologies eliminate the need for organic solvents, reducing environmental impact and simplifying purification procedures. Grinding protocols using solid-state reactions have been developed for indazole synthesis, employing ammonium chloride as a mild acid catalyst in ethanol-free conditions [22]. These methods demonstrate excellent yields (80-88%) while providing environmentally benign alternatives to traditional solution-phase synthesis.
Eco-friendly catalyst systems utilize readily available and non-toxic materials to promote heterocycle formation. The development of copper oxide nanoparticles supported on activated carbon provides effective catalysis for indazole synthesis while avoiding precious metal catalysts [24]. These systems demonstrate high activity and selectivity while offering cost advantages and reduced environmental impact.
Table 7: Green Chemistry Methodologies
| Green Approach | Key Features | Yield (%) | Environmental Benefit | Reference |
|---|---|---|---|---|
| Microwave synthesis | Rapid heating, reduced time | 93-98 | Energy efficiency | [22] |
| Solvent-free grinding | No organic solvents | 80-88 | Waste reduction | [22] |
| Eco-friendly catalysts | Non-toxic materials | 85-95 | Reduced toxicity | [24] |
| Water-based reactions | Aqueous medium | 75-90 | Solvent safety | [23] |
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